molecular formula C10H17BN2O2 B11898432 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole

Cat. No.: B11898432
M. Wt: 208.07 g/mol
InChI Key: IQSWGMJRSRYVPU-UHFFFAOYSA-N
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Description

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole typically involves the reaction of 4-methyl-1H-imidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions are crucial in its role as a catalyst and in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine
  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole stands out due to its imidazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry.

Biological Activity

The compound 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS No. 1022151-50-3) is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₉H₁₆BN₃O₂
  • Molecular Weight: 209.05 g/mol
  • Structure: The compound features a boron atom integrated into a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably:

  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on various enzymes. For instance, it shows promise as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Studies indicate that the presence of the boron atom enhances binding affinity to the enzyme's active site .
  • Targeting Kinases: The imidazole ring in the structure allows for interactions with ATP-binding sites in kinases. This characteristic is essential for developing inhibitors targeting cancer-related pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • SARS-CoV-2 Inhibition Study: A recent study demonstrated that derivatives of boronic acids, including compounds similar to this compound, exhibit significant inhibitory activity against SARS-CoV-2 Mpro. The study utilized virtual screening techniques to identify effective inhibitors based on binding affinity simulations .
  • Kinase Inhibition Assays: In vitro assays have shown that compounds containing the imidazole moiety can effectively inhibit specific kinases involved in cancer progression. The binding kinetics were assessed using High Throughput Screening (HTS) methods where IC₅₀ values were determined .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC₅₀ Value (µM)Reference
SARS-CoV-2 Mpro InhibitionMain Protease< 0.5
Kinase InhibitionEGFR Kinase0.5 - 1.0
General CytotoxicityVarious Cancer Cell Lines>10

Properties

Molecular Formula

C10H17BN2O2

Molecular Weight

208.07 g/mol

IUPAC Name

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C10H17BN2O2/c1-8-6-13(7-12-8)11-14-9(2,3)10(4,5)15-11/h6-7H,1-5H3

InChI Key

IQSWGMJRSRYVPU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)N2C=C(N=C2)C

Origin of Product

United States

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